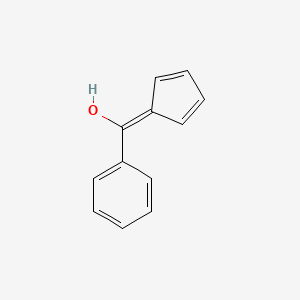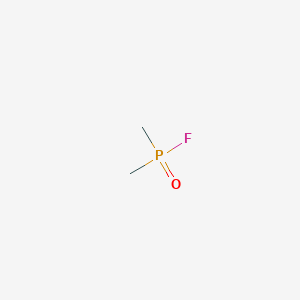![molecular formula C21H21NPbS2 B14749073 N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine CAS No. 1803-13-0](/img/structure/B14749073.png)
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group and a triphenylplumbyl group attached to a methanamine backbone
Métodos De Preparación
The synthesis of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine typically involves the reaction of dimethylamine with a suitable sulfur-containing reagent and a triphenylplumbyl precursor. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperatures.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The triphenylplumbyl group may also interact with metal-binding sites, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine can be compared with other similar compounds such as:
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylstannyl)sulfanyl]methanamine: This compound has a triphenylstannyl group instead of a triphenylplumbyl group, which affects its reactivity and applications.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine: The presence of a triphenylgermyl group makes this compound less reactive compared to the triphenylplumbyl analog.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylsilyl)sulfanyl]methanamine:
Propiedades
Número CAS |
1803-13-0 |
|---|---|
Fórmula molecular |
C21H21NPbS2 |
Peso molecular |
559 g/mol |
Nombre IUPAC |
triphenylplumbyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C6H5.C3H7NS2.Pb/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1 |
Clave InChI |
NDNLUAUXSWHSQU-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=S)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



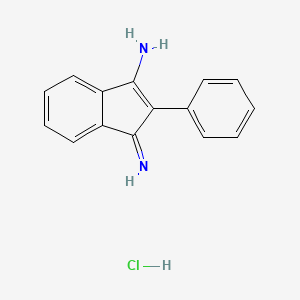


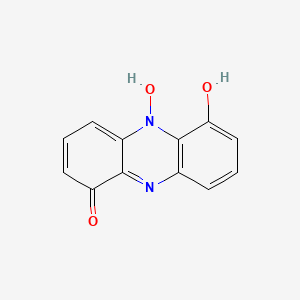
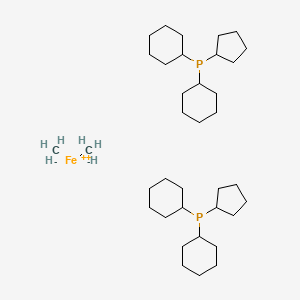
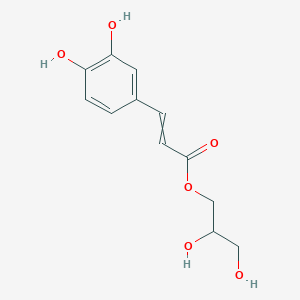
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)



